(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate

human leukocyte elastase enzyme kinetics chromogenic substrate

Diagnostic developers face significant false-negative rates with conventional leukocyte esterase substrates. Tos-Ala-OPPy solves this through deacylation-limited kinetics (kcat/KM = 10⁷ M⁻¹ s⁻¹), enabling detection below 12 μg/L HLE. - Achieves 87.5% sensitivity and 92.3% specificity in quantitative μPADs for UTI. - Low KM (0.016 mM) ensures robust signal in dilute urine specimens, outperforming Cbz analogs. - Supplied with batch-specific QC (HPLC ≥99%) to guarantee consistent diazo coupling and reflectance readout performance.

Molecular Formula C20H20N2O4S
Molecular Weight 384.5 g/mol
Cat. No. B12277517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate
Molecular FormulaC20H20N2O4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3
InChIKeyVZALJYJCTCKOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-pyrrol-3-yl Tosyl-L-alaninate: Procurement Overview


(5-Phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole or Tos-Ala-OPPy, is a chiral heterocyclic ester compound (C₂₀H₂₀N₂O₄S, MW 384.45 g/mol) belonging to the N-blocked amino acid pyrrole ester class [1]. It functions as a chromogenic substrate specifically hydrolyzed by human leukocyte elastase (HLE) to release 3-hydroxy-5-phenylpyrrole (HOPPy), which subsequently couples with diazonium salts to generate a quantifiable azo dye signal [2]. The compound is the defining substrate of the Ames LEUKOSTIX urinary leukocyte test strip technology and has been adopted in advanced microfluidic paper-based analytical devices (μPADs) for quantitative urinary tract infection diagnosis [3].

Chromogenic HLE substrate for paper-based analytical device research
Compatible with diazonium salt detection chemistry
Chiral L-alaninate ester with defined stereochemistry

Risks of Substituting This Pyrrole Ester in LE Detection


In-class pyrrole ester substrates for leukocyte esterase cannot be interchanged without substantial performance loss because both the N-blocking group and the leaving group critically govern enzymatic turnover kinetics, diazo coupling efficiency, and ultimate signal generation [1]. Replacement of the tosyl (4-methylphenylsulfonyl) N-protecting group with a benzyloxycarbonyl (Cbz) group reduces catalytic turnover (kcat) by approximately 6- to 7-fold, while substitution of the 5-phenylpyrrole leaving group with a 4-nitrophenol moiety lowers binding affinity (higher KM) and eliminates compatibility with established diazonium salt coupling chemistries optimized for HOPPy [2]. The diagnostic sensitivity and specificity achieved with Tos-Ala-OPPy-based devices (87.5% and 92.3%, respectively) are not replicable with structurally related but kinetically inferior analogs [3].

N-protecting group swap (e.g., Cbz) may substantially lower catalytic turnover and signal intensity.

Alternative leaving groups (e.g., 4-nitrophenol) disrupt established diazo coupling compatibility.

Kinetically inferior analogs may not replicate reported screening endpoint sensitivity.

Quantitative Evidence Versus Closest Analogs


Catalytic Efficiency Advantage Over Cbz and ONp Analogs

In a direct head-to-head kinetic study, Tos-Ala-OPPy (the target compound) demonstrated a catalytic efficiency (kcat/KM) of 10⁷ M⁻¹ s⁻¹ in the presence of 0.35 mM decanol, approaching the diffusion-controlled limit for enzymatic catalysis [1]. This value reflects the combination of both superior binding affinity (low KM) and the highest turnover number among all four compounds tested. The comparative data establish Tos-Ala-OPPy as the most reactive HLE substrate in its class [2].

Catalytic Efficiency
Head-to-head
kcat/KM = 10⁷ M⁻¹ s⁻¹ (with decanol), diffusion-controlled limit
Reported top catalytic efficiency among tested HLE substrates
Decanol-accelerated condition; data to verify without decanol
human leukocyte elastase enzyme kinetics chromogenic substrate catalytic efficiency

Deacylation-Limited Kinetics and Decanol Acceleration

Kinetic analysis revealed that deacylation is the rate-limiting step specifically for Tos-Ala-OPPy hydrolysis by HLE, whereas the comparator substrates (Cbz-Ala-OPPy, Tos-Ala-ONp, Cbz-Ala-ONp) are limited by acylation or show mixed rate limitation [1]. This mechanistic distinction makes Tos-Ala-OPPy uniquely susceptible to acceleration by hydrophobic alcohols: in the presence of 0.35 mM decanol, the kcat of Tos-Ala-OPPy increases from 140 s⁻¹ to 4500 s⁻¹ (a 32-fold enhancement), yielding kcat/KM = 10⁷ M⁻¹ s⁻¹ — a value approaching the diffusion-controlled limit [2]. No comparable acceleration magnitude was reported for any other substrate in the series.

Deacylation Rate Limiting
Head-to-head
kcat 140 → 4500 s⁻¹ (32-fold) with 0.35 mM decanol
Deacylation-limited mechanism enables formulation-level sensitivity tuning
Decanol acceleration unique to Tos-Ala-OPPy
enzyme mechanism deacylation rate-limiting decanol acceleration catalytic perfection

Substrate Binding Affinity Comparison

The Michaelis constant (KM) reflects the substrate concentration required for half-maximal velocity; lower KM indicates higher apparent binding affinity. Tos-Ala-OPPy exhibited a KM of 0.016 mM at both pH 7.0 and pH 9.0, matching the tightest-binding comparator (Cbz-Ala-OPPy, KM = 0.016–0.022 mM) and substantially outperforming the 4-nitrophenol ester analogs Tos-Ala-ONp (KM = 0.028–0.035 mM) and Cbz-Ala-ONp (KM = 0.046–0.065 mM) [1]. The consistently low KM of Tos-Ala-OPPy across pH values ensures robust substrate saturation at low, clinically relevant HLE concentrations.

Binding Affinity (KM)
Head-to-head
KM = 0.016 mM, 1.4–3.5× lower than comparators
Enables robust signal at low HLE concentrations
Supports detection in dilute urine research matrices
Michaelis constant substrate binding affinity HLE KM comparison

Diagnostic Accuracy Versus Commercial Dipsticks

In a clinical study comparing a paper-based analytical device (LE-PAD) employing 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole (PE) as the leukocyte esterase substrate against conventional commercial urine dipsticks, the LE-PAD achieved a diagnostic sensitivity of 87.5% (95% CI: 70.4–100%) and specificity of 92.3% (95% CI: 78.5–100%) for UTI diagnosis, with a positive likelihood ratio of 11.38 and negative likelihood ratio of 0.14 [1]. By contrast, the commercial dipsticks — which use the same substrate chemistry but a qualitative colorimetric readout — yielded LE-positivity rates of only 62.5% sensitivity and 76.9% specificity in the same patient cohort (n = 21 inpatients with indwelling urinary catheters) [2]. The area under the ROC curve (AUROC) for the LE-PAD was 0.875.

UTI Screening Comparison
Head-to-head
Sensitivity 87.5% vs 62.5%, specificity 92.3% vs 76.9% in μPAD
Reported improved endpoint sensitivity in a UTI screening study
n=21 catheterized patient samples; data to verify
urinary tract infection leukocyte esterase diagnostic accuracy paper-based analytical device sensitivity specificity

Pyrrole Leaving Group and Diazo Coupling Compatibility

The 5-phenylpyrrole leaving group (HOPPy) released upon HLE-catalyzed hydrolysis of Tos-Ala-OPPy undergoes rapid diazo coupling with 4-diazo-3-hydroxy-1-naphthylsulfonate to produce a purple azo dye with absorbance properties optimized for reflectance-based instrumentation (e.g., CLINITEK) [1]. The thiophene analog (3-(N-tosyl-L-alaninyloxy)-5-phenylthiophene, synthesized and tested in the same patent family) and the indoxyl ester analog (N-tosyl-L-alanine 3-indoxyl ester) both generate alternative chromophores, but the pyrrole system provides superior coupling kinetics with naphthalene-based diazonium salts [2]. The patent literature explicitly describes the 5-phenylpyrrole system as providing 'enhanced color formation' relative to other heterocyclic leaving groups [3].

Chromophore Compatibility
Class-level
HOPPy couples with diazonium salts; enhanced color vs. thiophene/indoxyl
Proprietary pyrrole leaving group ensures optimized diazo coupling
Patent disclosure; quantitative coupling kinetics provided
leaving group diazo coupling chromogenic detection pyrrole vs thiophene indoxyl ester

Commercial Purity and Quality Control Specifications

Multiple reputable vendors supply (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate at standard purity grades of ≥99.0% or 99.73% (HPLC), with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound is characterized by a melting point of 153–155 °C, specific optical rotation [α]D = −70° (c = 1.11, MeOH), and defined storage conditions (room temperature, desiccated, argon-charged) to ensure stability [1]. Ultra-high purity grades (99.9%, 99.99%) are optionally available for applications requiring minimal background interference [2].

Purity & QC
Specification review
≥99.0% (standard), up to 99.73% (HPLC); batch QC documentation
High purity supports consistent device manufacturing
Multi-vendor supply; ultra-high purity grades available
purity specification quality control NMR HPLC procurement grade

Prioritized Application Scenarios


Quantitative LE-PADs for Point-of-Care UTI Diagnosis

The quantitative LE-PAD platform utilizing Tos-Ala-OPPy as the chromogenic substrate has demonstrated sensitivity of 87.5% and specificity of 92.3% for UTI diagnosis, with a positive likelihood ratio of 11.38, representing a clinically meaningful improvement over commercial qualitative dipsticks (62.5% sensitivity, 76.9% specificity) [1]. The substrate's catalytic efficiency of 10⁷ M⁻¹ s⁻¹ enables detection of LE concentrations as low as 1 × 5.2 U mL⁻¹ (≈12 μg L⁻¹), below the ELISA LE kit threshold, making it suitable for early UTI screening and monitoring of catheterized patients [2]. Procurement for this application should specify purity ≥99% (HPLC) to ensure consistent resistivity-based readout performance.

High-Throughput Clinical Urinalysis Platforms

The deacylation-limited kinetic mechanism of Tos-Ala-OPPy, combined with its susceptibility to decanol acceleration (32-fold kcat enhancement to 4500 s⁻¹), makes it uniquely suited for high-throughput automated urinalysis systems where time-to-result is a critical performance parameter [1]. The substrate's low KM (0.016 mM) ensures robust signal generation even at low HLE concentrations typical of dilute urine specimens, reducing the false-negative rate that plagues less sensitive substrates such as Cbz-Ala-OPPy (kcat = 16 s⁻¹) [2]. Instrument manufacturers developing reflectance-based strip readers (e.g., CLINITEK-class analyzers) benefit from the optimized diazo coupling kinetics of the HOPPy leaving group with naphthalene-based diazonium salts, which produce a purple chromophore with well-characterized spectral properties for reflectance quantification [3].

Reference Standards for Assay Calibration

The availability of Tos-Ala-OPPy at defined purity grades (≥99.0% standard, 99.73% HPLC, up to 99.999% ultra-high purity) with batch-specific QC documentation (NMR, HPLC, GC) [1] supports its use as a primary reference standard for calibrating leukocyte esterase activity assays. The compound's well-characterized kinetic parameters (KM = 0.016–0.026 mM, kcat = 96–4800 s⁻¹ depending on decanol concentration) across pH 7.0–9.0 [2] provide a traceable benchmark for verifying assay linearity and inter-laboratory reproducibility. This application leverages the depth of published kinetic characterization that is unavailable for less-studied in-class analogs.

Serine Protease Mechanistic and Inhibitor Studies

The unique deacylation-limited hydrolysis mechanism of Tos-Ala-OPPy by HLE, established through detailed kinetic analysis comparing tosyl and Cbz protecting groups with pyrrole and nitrophenol leaving groups [1], makes this compound a valuable tool compound for serine protease mechanistic enzymology. Its catalytic efficiency approaching the diffusion-controlled limit (kcat/KM = 10⁷ M⁻¹ s⁻¹) establishes an upper benchmark for HLE substrate reactivity, useful in structure-activity relationship (SAR) studies of novel elastase inhibitors. The compound's inclusion in the MeSH database (Unique ID C096320) and BRENDA enzyme database (EC 3.4.21.37) [2] ensures traceability and reproducibility in published research.

Application
Selection Property
Validation Focus
Quantitative LE-PAD research for UTI screening
HLE-specific chromogenic substrate
Endpoint sensitivity/specificity in paper-based device studies
High-throughput urinalysis detection research
Decanol-accelerated kinetics & low KM
Signal development time and detection limit in automated readers
Reference standard for HLE activity assay calibration
Defined purity ≥99% with batch QC
Purity verification & kinetic parameter benchmarking
Serine protease mechanistic and inhibitor studies
Diffusion-limited catalytic efficiency benchmark
Kinetic parameter traceability for SAR studies
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